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Compound of Interest

Compound Name: Evogliptin

Cat. No.: B1263388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of

Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document

outlines the key quantitative data regarding its binding affinity and inhibitory activity, details the

experimental protocols for crucial assays, and visualizes the relevant biological and

experimental workflows.

Quantitative Binding and Inhibition Data
Evogliptin demonstrates high potency and selectivity for the DPP-4 enzyme. The following

tables summarize the key quantitative parameters that characterize its in vitro interaction with

DPP-4.

Table 1: Inhibitory Activity of Evogliptin against DPP-4
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Parameter Value Enzyme Source Notes

IC₅₀ 0.9 nM
Human Plasma DPP-

4

Represents the

concentration of

Evogliptin required to

inhibit 50% of DPP-4

activity.[1]

IC₅₀ 2.32 nM
Recombinant Human

DPP-4

Determined from a

sigmoid Iₘₐₓ model in

healthy volunteers.[1]

Table 2: Selectivity Profile of Evogliptin

Enzyme/Protease
Selectivity (fold greater
than DPP-4)

Notes

DPP-8 > 6,000

Demonstrates high selectivity

against closely related

dipeptidyl peptidases.[1]

DPP-9 > 6,000
High selectivity is crucial for

minimizing off-target effects.[1]

DPP-1, DPP-2, FAPα, APP1,

Prolidase, Granzyme B
> 20,000

Exhibits excellent selectivity

against a panel of other

proteases.[1]

Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of enzyme

inhibitors. This section provides protocols for key experiments used to determine the binding

and inhibitory properties of Evogliptin.

DPP-4 Enzyme Inhibition Assay (Fluorometric Method)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Evogliptin
against DPP-4.
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Materials:

Recombinant Human DPP-4 Enzyme

Evogliptin (test compound)

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

Assay Buffer: 100 mM HEPES, pH 7.6

96-well black microplates

Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

Prepare a stock solution of Evogliptin in a suitable solvent (e.g., DMSO) and create a serial

dilution series.

In a 96-well microplate, add 25 µL of the recombinant human DPP-4 enzyme solution to

each well.

Add 50 µL of varying concentrations of Evogliptin or vehicle control to the respective wells.

Incubate the plate at 37°C for 10 minutes to allow for the binding of the inhibitor to the

enzyme.

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.

Immediately measure the fluorescence intensity kinetically over a period of 30 minutes at

37°C using a microplate reader.

The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

Calculate the percentage of inhibition for each Evogliptin concentration relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the Evogliptin concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Co-crystallization of Evogliptin with Human DPP-4
This protocol outlines the general steps for obtaining a crystal structure of the Evogliptin-DPP-

4 complex to elucidate the binding mode.

Materials:

Highly purified recombinant human DPP-4

Evogliptin

Crystallization buffer components (e.g., polyethylene glycol, salts, buffering agents)

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Microscopes for crystal visualization

X-ray diffraction equipment

Procedure:

Concentrate the purified human DPP-4 to a suitable concentration (e.g., 5-10 mg/mL).

Incubate the DPP-4 solution with a molar excess of Evogliptin for a sufficient period to

ensure complex formation.

Screen for crystallization conditions by mixing the DPP-4-Evogliptin complex with a variety

of crystallization buffers in a high-throughput manner using vapor diffusion methods.

Monitor the crystallization plates regularly for the appearance of crystals.

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid

nitrogen.

Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.
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Process the diffraction data and solve the crystal structure to visualize the binding

interactions between Evogliptin and the active site of DPP-4. Analysis of the crystal

structure reveals that the trifluorophenyl moiety of Evogliptin binds in the S1 pocket, while

the piperazine-2-one moiety has hydrophobic interactions with Phe357 in the S2 extensive

subsite.[2] Multiple hydrogen bonds are formed by the (R)-β-amine group in the S2 pocket,

and the (R)-tert-butyl group makes contacts with Arg125, all contributing to the high potency

of Evogliptin.[2]

Visualizations
The following diagrams illustrate the mechanism of action of Evogliptin and a typical

experimental workflow for its characterization.
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Caption: Mechanism of action of Evogliptin in inhibiting DPP-4.
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Caption: Experimental workflow for in vitro characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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